Diethyltoluenediamine
Description
Significance in Polymer and Composite Systems
DETDA is a highly effective chain extender for polyurethane elastomers and a curing agent for epoxy resins. atamanchemicals.com In polymer science, a chain extender is a low molecular weight compound with two functional groups that links polymer chains together, while a cross-linker has three or more functional groups. atamanchemicals.com As a diamine, DETDA acts as a chain extender, enhancing the mechanical properties, chemical resistance, and thermal stability of the resulting polymers. wikipedia.orgchemicalbook.com
Its application is particularly prominent in Reaction Injection Molding (RIM) processes, where it contributes to rapid curing and short demolding times. wikipedia.orgatamanchemicals.com The use of DETDA results in polymers with excellent toughness, durability, and chemical resistance. gantrade.com In polyurea spray elastomers, it imparts exceptional abrasion and weather resistance, making it suitable for protective coatings in demanding environments. gantrade.com For epoxy resins, DETDA improves chemical and temperature resistance, toughness, and impact resistance, finding use in industrial components like wheels and bushings. gantrade.com
The reaction of DETDA with isocyanate groups forms urea (B33335) linkages, which are fundamental to the creation of strong, cross-linked networks in polymers. chemicalbook.com This reaction enhances the mechanical strength and thermal stability of the final product. The ethyl groups on the aromatic ring of DETDA increase the reactivity of the amine groups, facilitating a faster reaction with isocyanates.
Historical Context and Development as a Curing Agent/Chain Extender Alternative
DETDA was developed as a safer and more processable alternative to other aromatic diamines, such as 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) and toluenediamine (TDA). wikipedia.org MOCA, a widely used curing agent, has raised concerns due to its toxicity and handling issues related to its solid form. atamanchemicals.com DETDA, being a liquid, offers easier handling and reduced dust exposure in industrial settings. atamanchemicals.com
It is often marketed as a less toxic version of 4,4'-methylenedianiline (B154101) (MDA) and is also used to replace the more hazardous MOCA. wikipedia.orgatamanchemicals.com The development of DETDA has been driven by the need for high-performance curing agents with improved safety profiles and better processing characteristics. atamanchemicals.com Its fast curing properties leave less opportunity for environmental factors like humidity to negatively impact the quality of the final products. atamanchemicals.com
The use of DETDA has become widespread in applications requiring rapid cure cycles, such as in the automotive industry for energy-absorbing systems and in protective coatings. wikipedia.orgatamanchemicals.com
Isomeric Composition and its Relevance to Reactivity
Commercial DETDA is a mixture of isomers, which significantly influences its reactivity and the properties of the polymers it is used to create.
The most common commercial form of DETDA consists primarily of two isomers: 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. atamanchemicals.com The typical composition of commercial DETDA is a blend of these isomers. A common mixture contains approximately 75-81% of the 2,4-isomer and 18-20% of the 2,6-isomer. researchgate.net
| Isomer | Typical Percentage in Commercial DETDA |
| 2,4-diethyl-6-methylbenzene-1,3-diamine (2,4-DETDA) | 75% - 81% researchgate.net |
| 2,6-diethyl-4-methylbenzene-1,3-diamine (2,6-DETDA) | 18% - 20% researchgate.net |
This table shows the typical isomeric composition of commercial Diethyltoluenediamine (DETDA).
The ratio of the 2,4- and 2,6-isomers in the DETDA mixture has a direct impact on the reactivity and, consequently, the final properties of the cured polymer. The steric hindrance around the amine groups differs between the two isomers, affecting their reaction rates with isocyanates or epoxy groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diethyl-6-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLZQACAJMAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)N)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029229 | |
| Record name | 2,4-Diethyl-6-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-02-5 | |
| Record name | 3,5-Diethyltoluene-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diamino-2,4-diethyl-6-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 2,4-diethyl-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Diethyl-6-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diamino-3,5-diethyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINO-2,4-DIETHYL-6-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34Q686WFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Diethyltoluenediamine
Traditional Industrial Synthesis Approaches
The conventional method for synthesizing DETDA involves the alkylation of toluenediamine (TDA) with ethylene (B1197577) using a catalyst system under conditions of high temperature and pressure. google.com This process is a cornerstone of industrial production but is also subject to limitations related to catalyst handling, reaction conditions, and waste management. google.comgoogle.com
Early and traditional industrial synthesis of DETDA is heavily reliant on the use of Friedel-Crafts catalysts. The most common catalytic systems employ aluminum compounds, such as aluminum powder, aluminum trichloride (B1173362) (AlCl₃), and alkyl aluminum, often in combination with zinc powder. google.comgoogle.compatsnap.com This mixture of inorganic and organic aluminum compounds is designed to increase catalytic activity, which in turn can help lower the required reaction pressure and reduce reaction time. google.com The core of this process is the formation of a reactive "arylamine-aluminum" catalyst system in the reactor. google.compatsnap.com
The activation of the aluminum/zinc catalytic system is a critical preliminary step that occurs in two distinct stages. This ensures the formation of the necessary reactive complexes for efficient alkylation.
Complex Formation: The first stage involves heating the mixture of toluenediamine and the catalyst components. The reactor is warmed to a temperature range of 150°C to 200°C and stirred for approximately 1 to 2 hours. google.com This pre-treatment phase facilitates the creation of reactive "arylamine-aluminum" complexes, which are essential for the subsequent alkylation reaction.
Hydrogen Purge: During the initial heating and complex formation, hydrogen gas is generated as a byproduct. A small amount of ethylene is introduced into the reactor to purge this hydrogen, preparing the vessel for the high-pressure reaction phase. google.com
Following catalyst activation, the alkylation is carried out under demanding physical conditions. High-pressure ethylene gas is injected into the reactor to initiate the ethylation of the toluenediamine. The reaction temperature is elevated to between 290°C and 330°C, while the internal pressure is maintained at a high level, typically between 6.0 and 8.0 MPa, though some systems may operate at pressures up to 10–20 MPa. google.com The reaction generally requires 1 to 4 hours to reach completion. googleapis.com
Interactive Table: Traditional DETDA Synthesis Parameters
| Parameter | Value | Description |
| Catalyst System | Aluminum/Zinc compounds (e.g., Al powder, Zn powder, AlCl₃) | Forms a reactive "arylamine-aluminum" complex. google.compatsnap.com |
| Activation Temp. | 150°C - 200°C | Temperature for the initial formation of the catalyst complex. google.com |
| Activation Time | 1 - 2 hours | Duration of the catalyst pre-treatment stage. |
| Reaction Temp. | 290°C - 330°C | Operating temperature for the ethylene alkylation step. google.com |
| Reaction Pressure | 6.0 - 20 MPa | High-pressure conditions required for ethylene injection. google.com |
Challenges Associated with Traditional Methods
While the aluminum-catalyzed synthesis route is well-established, it is accompanied by significant drawbacks that impact its environmental sustainability, safety, and economic viability. advanceseng.comacs.org
The catalysts central to this process are a primary source of concern. Lewis acids like aluminum trichloride are considered environmentally hazardous. advanceseng.comacs.org Alkyl aluminum compounds, such as triethylaluminum, are also utilized and are known to be expensive and highly toxic. google.com The operational conditions add another layer of risk; the use of ethylene, which has a lower explosive limit of 2.7% v/v, requires the use of specialized explosion-proof reactors to mitigate safety hazards.
The traditional synthesis method is characterized by significant waste production and high costs. google.com After the alkylation reaction is complete, the "arylamine-aluminum" catalyst system must be decomposed and removed. google.com This is typically achieved by adding an alkali aqueous solution, which converts the catalyst into a waste residue. google.com This process not only consumes additional raw materials but also generates substantial waste that can cause significant environmental pollution. google.com The catalyst recovery process itself is costly, often requiring multiple aqueous extraction and wash cycles to remove aluminum residues.
From a cost perspective, the process is energy-intensive due to the high pressures and temperatures required, consuming between 18 and 22 GJ of energy per ton of product. Furthermore, the catalysts themselves, particularly alkyl aluminum variants, are expensive, contributing to high production costs. google.com The combination of harsh reaction conditions, lengthy reaction times, and high costs are significant limitations of this traditional synthesis route. google.com
Environmentally Benign Synthetic Routes
The traditional industrial synthesis of Diethyltoluenediamine often involves hazardous Lewis acid catalysts like aluminum alkyls. advanceseng.com In response to environmental concerns, a novel and more eco-friendly route has been developed utilizing acidic zeolites as catalysts. advanceseng.comacs.orgacs.orgresearchgate.net This method focuses on the ethylation of 2,4-Toluenediamine (2,4-TDA) and represents a significant advancement in sustainable chemical manufacturing. advanceseng.com
Zeolite-Catalyzed Ethylation of 2,4-Toluenediamine (2,4-TDA)
The use of solid acid catalysts, specifically zeolites, provides an environmentally superior alternative to conventional methods for producing DETDA. advanceseng.comepa.gov This process involves the direct alkylation of 2,4-TDA over a zeolite catalyst. acs.orgresearchgate.net
The zeolite-catalyzed synthesis of DETDA employs either ethene or ethanol (B145695) as the ethylating (alkylation) agents. advanceseng.comacs.orgacs.orgresearchgate.net Both reagents have been successfully used to introduce ethyl groups onto the 2,4-TDA molecule in the presence of an acidic zeolite catalyst. advanceseng.comacs.org The selection of the alkylation agent can be adapted based on reaction conditions and desired outcomes. advanceseng.com
The ethylation of 2,4-TDA over a zeolite catalyst is a stepwise reaction. acs.orgacs.org The initial step involves the formation of Monoethyl Toluene (B28343) Diamine (ETDA). advanceseng.comacs.orgacs.org This intermediate product is then subsequently ethylated to form the desired this compound (DETDA). advanceseng.comacs.orgacs.org If the reaction continues, excessive ethylation can occur, leading to the formation of Triethyl Toluene Diamine (TETDA) as a byproduct. acs.orgacs.orgresearchgate.net
The effectiveness of acidic zeolites in this synthesis is significant. Research has explored various zeolite types and reaction conditions to optimize the yield of DETDA. advanceseng.comacs.org In one study using ethanol as the alkylating agent in a batch reactor at 330°C for 5 hours, a modified HZSM-5 zeolite demonstrated superior performance. advanceseng.com This catalyst, treated with 0.6 mol/L NaOH, achieved a high conversion of the starting material and substantial selectivity towards the final product. advanceseng.com
Table 1: Catalytic Performance of Modified HZSM-5 in the Ethylation of 2,4-TDA
| Catalyst | Reactant Conversion (XTDA) | Selectivity (SETH2) | Selectivity (SETH22) |
|---|---|---|---|
| HZSM-5 (treated with 0.6 mol/L NaOH) | 98.4% | 47.4% | 58.8% |
Data sourced from a study conducted at 330°C for 5 hours with ethanol as the ethylation reagent. advanceseng.com SETH2 and SETH22 represent selectivity for different DETDA isomers.
The acidity of the zeolite catalyst, particularly the presence of Brønsted acid sites, is paramount to the ethylation reaction. advanceseng.comacs.orgresearchgate.net These proton-donating sites are the active centers for the alkylation process. tum.deresearchgate.net Research indicates that the ethylation of 2,4-TDA occurs primarily on the external surface of the zeolite crystals rather than within the internal pore channels. advanceseng.comacs.orgepa.gov This is largely due to diffusion limitations of the bulky reactant and product molecules. advanceseng.com Consequently, the concentration and strength of Brønsted acid sites on the external surface are more critical for catalytic activity than the internal pore structure. advanceseng.comacs.orgresearchgate.net Studies have shown that a higher concentration of accessible Brønsted acid sites on the exterior of the zeolite leads to improved reaction outcomes. rsc.orgrsc.org
Given that the reaction is predominantly a surface phenomenon, the physical characteristics of the zeolite catalyst, such as crystal size and pore architecture, have a significant impact on performance. advanceseng.comacs.org A small crystal size is beneficial because it increases the total external surface area, thereby exposing more active acid sites for the reaction. acs.orgresearchgate.netepa.gov Furthermore, modifying the zeolite structure to create larger pores (mesopores and macropores) can enhance catalytic activity. advanceseng.comrsc.org This hierarchical pore structure improves mass transport, allowing reactant molecules better access to the external acid sites and facilitating the diffusion of product molecules away from the catalyst surface. advanceseng.comrsc.org Treating zeolites like ZSM-5 with NaOH is one method used to generate these larger pores and increase the external surface area, which has been shown to improve catalytic performance. advanceseng.comacs.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DETDA |
| 2,4-Toluenediamine | 2,4-TDA |
| Ethene | Ethylene |
| Ethanol | - |
| Monoethyl Toluene Diamine | ETDA |
| Triethyl Toluene Diamine | TETDA |
| HZSM-5 | - |
| Sodium Hydroxide (B78521) | NaOH |
Catalytic Performance of Acidic Zeolites
Effects of Chemical Treatments (e.g., NaOH) on Catalytic Activity
In the zeolite-catalyzed ethylation of 2,4-toluenediamine (TDA), the acidity and external surface characteristics of the catalyst are paramount. advanceseng.comacs.org Research has shown that treating zeolites, such as ZSM-5, with sodium hydroxide (NaOH) can significantly enhance their catalytic performance. advanceseng.comresearchgate.net
The treatment with NaOH induces the formation of meso- and macropores within the zeolite structure. advanceseng.comacs.org This modification increases the external surface area of the catalyst, which is crucial because the ethylation of TDA primarily occurs on the external surface due to diffusion limitations within the zeolite's micropores. advanceseng.comresearchgate.net The Brønsted acid sites located on this external surface play a more significant role in the ethylation process than the pore channels themselves. advanceseng.comacs.org
A study demonstrated that when the ethylation of 2,4-TDA was conducted in a batch reactor at 330°C for 5 hours using ethanol as the ethylating agent, HZSM-5 treated with a 0.6 mol/L NaOH solution exhibited the best catalytic performance. advanceseng.com The conversion of TDA (XTDA) reached 98.4%, with selectivities for the desired diethylated products (SETH2 and SETH22) reaching 47.4% and 58.8%, respectively. advanceseng.com This highlights the positive impact of NaOH treatment on improving catalytic activity for DETDA synthesis. advanceseng.com
Catalyst deactivation is a common issue in industrial processes, often caused by factors like poisoning, coke formation, and structural changes. scirp.organalis.com.my While various acidic and alkaline solutions are used for catalyst regeneration to remove blockages and poisons, the NaOH treatment in this context is a pre-synthesis modification to enhance the catalyst's intrinsic activity rather than a regeneration step for a deactivated catalyst. advanceseng.comscirp.org
Selective Production and Minimization of Over-alkylation Byproducts
A key challenge in the synthesis of DETDA is controlling the reaction to maximize the yield of the desired diethylated product while minimizing the formation of over-alkylated byproducts, such as triethyl toluene diamine (TETDA). acs.orgacs.org The reaction proceeds sequentially, with monoethyl toluene diamine (ETDA) forming first, which is then further ethylated to DETDA. acs.orgresearchgate.net
The selectivity of the process is highly dependent on the catalyst's properties and the reaction conditions. For instance, in zeolite-catalyzed ethylation, the external acid sites are also responsible for C-alkylation, which can lead to byproducts. researchgate.net Modifying the catalyst by reducing the effective dimensions of its pore openings and deactivating some surface acid sites can enhance shape-selectivity, favoring the formation of the desired isomer. researchgate.net
Continuous flow reactor systems using ZSM-5 monoliths have demonstrated superior control over selectivity compared to batch systems. In one example, at 240°C, a selectivity of 89% for DETDA was achieved, with only 7% formation of triethylated byproducts. This level of control is crucial for efficient industrial production. The reaction yields in optimized alkylation processes can often exceed 85–90%, though purification is still necessary to remove minor byproducts.
Novel Catalytic Systems for Enhanced Selectivity and Yield
The development of novel catalytic systems is a primary focus for improving the synthesis of DETDA, aiming for higher selectivity, yield, and more environmentally friendly processes. google.com
Doping catalysts with rare earth ions like cerium has been shown to be an effective strategy for enhancing catalytic activity and selectivity. google.com Cerium ions possess a unique electronic structure that can generate new active centers in the catalyst. google.commdpi.com
Using a CeO₂-CuO/ZnO/Al₂O₃ catalyst prepared via the sol-gel method, a selectivity of 85.2% and a yield of 93.7% for DETDA were achieved. google.com This demonstrates the significant potential of cerium-doped catalysts in this application.
The method of catalyst preparation significantly influences its physical and chemical properties, including surface area, pore structure, and the distribution of active sites. catalysis.blog The sol-gel method is a versatile technique that allows for the creation of catalysts with high surface area and a uniform pore size distribution. catalysis.blog
This method involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the final catalyst. catalysis.blogscribd.com It is particularly useful for preparing multi-component catalysts, as it allows for the homogeneous mixing of different metal precursors at the atomic level. scribd.com
In the context of DETDA synthesis, the sol-gel method has been successfully used to prepare the aforementioned CeO₂-CuO/ZnO/Al₂O₃ catalyst. google.com The process involves creating an aqueous solution of the metal nitrate (B79036) precursors (copper, zinc, aluminum, and cerium nitrates) and then adding citric acid to form a metal complex sol. google.com This sol is then gelled, dried, and calcined to produce the final catalyst. google.com The resulting catalyst exhibits high activity and selectivity for the ethylation of toluenediamine to DETDA. google.com
Process Intensification Strategies in DETDA Synthesis
Process intensification aims to develop smaller, more efficient, and more sustainable chemical production processes. In the synthesis of DETDA, a key strategy has been the move from traditional batch reactors to continuous flow systems. advanceseng.com
Continuous Flow Reactor Systems
Research has demonstrated that using continuous flow reactors packed with ZSM-5 monoliths can lead to superior performance. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant feed rates, which is crucial for maximizing the selectivity towards DETDA and minimizing the formation of byproducts. One study reported a selectivity of 89% for DETDA with only 7% triethylated byproducts at a reaction temperature of 240°C in a continuous flow system.
Furthermore, the catalyst lifetime in continuous flow reactors can be significantly extended. A catalyst lifetime of over 1,200 hours on-stream with less than 5% deactivation has been reported. This is a substantial improvement over batch processes where catalyst deactivation and replacement can be a significant operational cost. analis.com.my Continuous flow processes also facilitate the recycling of unreacted materials, such as ethanol (8-12% unreacted), via distillation, further improving the economic and environmental profile of the synthesis. An economic analysis has shown that continuous flow processes using ZSM-5 can have 34% lower operating costs compared to batch processes that use traditional AlCl₃ catalysts, largely due to reduced energy consumption and the elimination of catalyst waste treatment.
Performance Comparison with Batch Systems
The industrial synthesis of this compound (DETDA) has traditionally been conducted in batch reactors. However, recent advancements have highlighted the significant advantages of continuous flow systems, particularly in terms of efficiency, safety, and cost-effectiveness. A direct comparison reveals substantial improvements in process control, product selectivity, and catalyst longevity.
Continuous flow chemistry involves pumping reactants through a reactor where the chemical transformation occurs as the materials flow. labmanager.com This contrasts with traditional batch chemistry, where all reactants are combined in a single vessel for a set period. labmanager.com For the synthesis of DETDA, this shift from batch to continuous processing represents a significant technological advancement.
Key Performance Indicators:
Research into zeolite-catalyzed ethylation processes for DETDA synthesis has demonstrated the superior performance of continuous flow reactors over traditional batch systems. Continuous flow processes offer enhanced control over reaction parameters such as time, temperature, and pressure, leading to more consistent product quality. labmanager.com
One of the most significant advantages of continuous flow systems is the improved safety profile, as the smaller reaction volumes minimize the risks associated with hazardous or exothermic reactions. labmanager.comkilolabs.com Furthermore, scaling up production in a continuous flow system often only requires increasing the flow rate, rather than changing the reactor size, which is a major advantage over batch processes. labmanager.com This leads to higher productivity by eliminating the downtime required between batches. labmanager.com
Research Findings:
Studies utilizing ZSM-5 monoliths in continuous flow reactors have shown remarkable performance enhancements for DETDA synthesis. At a reaction temperature of 240°C, a selectivity of 89% for DETDA was achieved, with only 7% of triethylated byproducts. This level of selectivity is a significant improvement over many batch processes. Furthermore, the catalyst in these continuous systems exhibits a long lifetime, with over 1,200 hours on-stream showing less than 5% deactivation. Another key feature of this continuous process is the ability to recycle unreacted ethanol (8-12%) via distillation, further improving the economic viability.
In contrast, early industrial synthesis of DETDA relied on batch processes using Friedel-Crafts catalysts like aluminum trichloride (AlCl₃). These systems required high pressures (10–20 MPa) and temperatures (290–330°C). More recent research on batch synthesis using zeolite catalysts has also been conducted. For instance, the ethylation of 2,4-TDA over an HZSM-5 catalyst in a batch reactor at 330°C for 5 hours resulted in a TDA conversion of 98.4%, with a selectivity for DETDA at 58.8%. advanceseng.com Another batch process using a CeO₂-CuO/ZnO/Al₂O₃ catalyst reported a selectivity of 85.2% and a yield of 93.7% for DETDA. google.com
The economic implications of shifting to continuous flow are substantial. An economic analysis has indicated that operating costs for continuous flow processes using ZSM-5 catalysts are 34% lower than for batch processes using AlCl₃. This cost reduction is primarily attributed to lower energy consumption and the elimination of catalyst waste treatment.
The following table provides a comparative overview of the performance of continuous flow systems versus batch systems based on available research data.
| Parameter | Continuous Flow (ZSM-5) | Batch (HZSM-5) advanceseng.com | Batch (AlCl₃) |
| Selectivity for DETDA | 89% | 58.8% | Not specified |
| Reaction Temperature | 240°C | 330°C | 290–330°C |
| Reaction Pressure | Not specified | Not specified | 10–20 MPa |
| Catalyst Lifetime | >1,200 hours | Not specified | Not specified |
| Byproduct Formation | 7% (triethylated) | Not specified | Not specified |
| Operating Costs | 34% lower than Batch AlCl₃ | Not specified | Baseline |
Chemical Reactivity and Reaction Mechanisms
Fundamental Role as a Curing Agent and Chain Extender
In polymer manufacturing, DETDA serves two primary functions: as a curing agent and as a chain extender. deakin.edu.auchemicalbook.comchemicalbook.com As a curing agent, particularly in epoxy resin systems, DETDA facilitates the formation of a rigid, three-dimensional cross-linked network, imparting desirable mechanical and thermal properties to the final product. chemicalbook.comgantrade.com In polyurethane and polyurea systems, DETDA acts as a chain extender, reacting with isocyanate prepolymers to build longer polymer chains, which enhances the material's strength, durability, and flexibility. chemicalbook.comwikipedia.org Its liquid form at room temperature and low viscosity make it a versatile component in various processing techniques, including Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) applications. chemicalbook.com
Reactions with Isocyanate Functional Groups in Polyurethane and Polyurea Systems
The primary reaction of DETDA in polyurethane and polyurea systems involves the nucleophilic addition of its amine groups to the electrophilic carbon of isocyanate (-NCO) groups. researchgate.netnoaa.gov This rapid and exothermic reaction is fundamental to the formation of the polymer backbone. noaa.gov
The formation of a urea (B33335) linkage occurs when an amine group of DETDA attacks the carbon atom of an isocyanate group. researchgate.netcommonorganicchemistry.com This process can be described as a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, forming a new carbon-nitrogen bond with the isocyanate's carbonyl carbon. researchgate.net Subsequently, a proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea bond (-NH-CO-NH-). researchgate.net This reaction is generally fast and does not require a catalyst, proceeding readily at ambient temperatures. commonorganicchemistry.com
The presence of two ethyl groups on the aromatic ring of DETDA has a significant impact on its reactivity. gantrade.com These alkyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the amine groups, thereby enhancing their nucleophilicity. gantrade.com This electronic effect makes DETDA more reactive towards isocyanates compared to unsubstituted aromatic diamines. gantrade.com
DETDA is known for its significantly faster reaction rate compared to other commonly used aromatic amine chain extenders, such as 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) and dimethylthiotoluenediamine (DMTDA). chinayaruichem.comirocoatingadditive.com The increased reactivity of DETDA is attributed to the electronic and steric effects of its ethyl groups. gantrade.com While DMTDA also has activating alkyl groups, its reaction rate is considerably slower than that of DETDA. chinayaruichem.comirocoatingadditive.com This difference in reactivity allows for the blending of DETDA and DMTDA to precisely control the gel time and curing speed of polyurethane and polyurea formulations. chinayaruichem.com
| Chain Extender | Relative Reaction Rate | Key Structural Features Influencing Reactivity |
|---|---|---|
| Diethyltoluenediamine (DETDA) | Very Fast | Electron-donating ethyl groups increase nucleophilicity. Steric effects lead to deconjugation, enhancing secondary amine reactivity. deakin.edu.augantrade.comresearchgate.net |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | Slower than DETDA | Electron-withdrawing chloro groups decrease amine nucleophilicity. |
| Dimethylthiotoluenediamine (DMTDA) | Slower than DETDA | Methylthio groups influence reactivity, but it is generally slower than DETDA. chinayaruichem.comirocoatingadditive.com |
Curing Mechanisms in Epoxy Resin Systems
In epoxy resin systems, DETDA functions as a hardener or curing agent. chemicalbook.comchinayaruichem.com The amine groups of DETDA react with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked polymer network. chemicalbook.comarxiv.orgresearchgate.net This cross-linking process is responsible for the development of the final thermoset properties of the material, such as high strength, chemical resistance, and thermal stability. chemicalbook.com
The curing of an epoxy resin with DETDA is a two-step process. arxiv.org In the first step, a primary amine group of a DETDA molecule reacts with an epoxy group. arxiv.org This is a ring-opening addition reaction where the nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. arxiv.org
Generation of Tertiary Amines and Hydroxyl Groups
In polymer chemistry, particularly in the curing of epoxy resins, this compound (DETDA) functions as an aromatic diamine curing agent. The curing process involves a series of nucleophilic addition reactions between the amine groups of DETDA and the epoxide rings of the epoxy resin.
The reaction proceeds in a stepwise manner:
Primary Amine Reaction: Each of the two primary amine (-NH₂) groups on a DETDA molecule reacts with an epoxy group. This addition reaction opens the epoxide ring and forms a secondary amine (-NH-) and a hydroxyl (-OH) group. nih.gov
Secondary Amine Reaction: The newly formed secondary amine is also reactive and subsequently attacks another epoxy group. This second addition results in the formation of a tertiary amine (-N<) and an additional hydroxyl group. nih.gov
This sequential reaction, occurring with both primary amine groups on the DETDA molecule, leads to the formation of a highly cross-linked, three-dimensional polymer network. The generation of hydroxyl groups is an intrinsic part of this curing mechanism. These hydroxyl groups can further influence the reaction, as they are known to catalyze the amine-epoxy reaction, a phenomenon referred to as autocatalysis. mit.edu The presence of hydroxyl groups can also facilitate etherification reactions (epoxy-hydroxyl addition) at elevated temperatures, contributing further to the cross-link density of the final polymer. nih.gov
Impact of Aromatic Amine Structure on Curing Rate and Potlife
The molecular structure of DETDA, a sterically hindered aromatic diamine, has a profound impact on the curing rate and potlife of polymer systems. The presence of both ethyl and methyl groups on the toluene (B28343) ring, adjacent to the amine functionalities, creates significant steric hindrance. atamanchemicals.com
This steric hindrance modulates the reactivity of the amine groups. Compared to a non-hindered aromatic amine like Toluenediamine (TDA), DETDA is significantly less reactive. atamanchemicals.com This reduced reactivity is advantageous as it provides a more controllable curing process and a longer potlife, which is the workable time before a polymer system begins to gel.
However, when compared to other commonly used amine curatives, DETDA exhibits a relatively fast reaction speed. For instance, its reaction with isocyanates in polyurethane systems is several times faster than that of Dimethylthiotoluenediamine (DMTDA) and approximately 30 times faster than 4,4'-methylenebis(2-chloroaniline) (MOCA). atamanchemicals.com This rapid curing is particularly beneficial in applications like Reaction Injection Molding (RIM) and spray polyurea coatings, where short demold times are required. atamanchemicals.comgantrade.com
The balance of steric hindrance and electronic effects from the alkyl groups on the aromatic ring gives DETDA its unique reactivity profile, allowing for rapid curing without being unmanageably fast. gantrade.com This controlled reactivity allows formulators to adjust potlife and curing speeds by blending DETDA with other amines, such as MOCA or specialty diamines, to achieve desired properties for specific applications. gantrade.comchinayaruichem.com
Table 1: Comparative Reactivity of DETDA with Other Amine Curing Agents
| Curing Agent | Relative Reactivity Compared to DETDA | Key Structural Feature |
|---|---|---|
| Toluenediamine (TDA) | More Reactive | Non-hindered aromatic amine |
| This compound (DETDA) | Baseline | Sterically hindered (ethyl & methyl groups) |
| Dimethylthiotoluenediamine (DMTDA) | Less Reactive | Sterically hindered (methyl & methylthio groups) |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | Significantly Less Reactive | Sterically hindered (chloro groups) and less basic |
This table provides a qualitative comparison of reaction rates based on available literature. atamanchemicals.comchinayaruichem.comatamanchemicals.comirocoatingadditive.com
Investigational Studies on Oxidation and Reduction Pathways
Detailed investigational studies focusing specifically on the oxidation and reduction pathways of isolated this compound are not extensively documented in publicly available literature. Most research focuses on its role and reactivity within polymer matrices. However, based on the general principles of aromatic amine chemistry, potential pathways can be inferred.
Oxidation: Aromatic amines are susceptible to oxidation. The fast curing of DETDA-based systems helps minimize the impact of environmental factors like oxidation on the final product quality. gantrade.com In the presence of oxidizing agents, the amine groups can be transformed into various oxidation states, potentially leading to colored byproducts. The specific products would depend on the oxidant and reaction conditions.
Reduction: The synthesis of DETDA involves the ethylation of toluenediamine. atamanchemicals.com Preceding this, the synthesis of toluenediamine itself involves the nitration of toluene followed by the reduction of the nitro groups to amine groups. While this reduction is part of the synthesis of its precursor, studies focused on the reduction of the DETDA molecule itself are not prominent. The aromatic ring of DETDA could potentially be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), but this is not a typical reaction in its primary applications.
Research into Substitution Reactions
Research on substitution reactions involving the this compound molecule primarily relates to the reactivity of its amine groups rather than electrophilic substitution on the aromatic ring. The primary function of DETDA in industrial applications is as a nucleophile in addition reactions with isocyanates or epoxides. atamanchemicals.com
Electrophilic aromatic substitution (EAS) reactions—such as nitration, halogenation, or Friedel-Crafts reactions—on the DETDA ring are not commonly explored. masterorganicchemistry.comlibretexts.org The two amine groups are powerful activating, ortho-para directing groups. hu.edu.jo However, the positions on the ring are already heavily substituted with a methyl group and two ethyl groups, leaving limited sites for further substitution. Furthermore, the strongly acidic conditions often required for EAS reactions would protonate the basic amine groups, converting them into strongly deactivating, meta-directing ammonium (B1175870) (-NH₃⁺) groups, which would significantly hinder any electrophilic attack on the ring. hu.edu.jo
Thermally Induced Decomposition Mechanisms of DETDA-Cured Polymer Systems
The thermal stability and decomposition mechanisms of polymers are critical for determining their service life and behavior in high-temperature environments. For polymer systems cured with DETDA, the decomposition process is complex and involves the breakdown of the cross-linked network.
Studies using Thermogravimetric Analysis (TGA) show that the thermal degradation of polyurethane and epoxy systems occurs in multiple stages. deakin.edu.ausrce.hrosti.gov
For DETDA-cured polyurethanes: The initial stage of thermal degradation, often occurring between 200°C and 300°C, is typically associated with the dissociation of the thermally labile urethane (B1682113) linkages. osti.govresearchgate.net This can happen via several pathways, including reversion to the original isocyanate and polyol, or scission to form a primary amine, carbon dioxide, and an alkene. osti.gov At higher temperatures (above 300°C), the degradation of the polyol or other backbone segments of the polymer occurs. researchgate.net
For DETDA-cured epoxies: The decomposition of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), generally begins at higher temperatures, often starting around 300°C. coacechemical.comresearchgate.net The primary decomposition mechanism involves the scission of the carbon-oxygen bonds in the ether linkages of the polymer backbone. osti.gov Research on TGDDM/DETDA systems has shown that decomposition pathways are closely related to the structure of the epoxy and the amine, with initial cleavage leading to dehydration and subsequent charring or chain scission. deakin.edu.au The evolution of compounds like phenol (B47542) and bisphenol A during the thermal degradation of DGEBA-based epoxies indicates that bond scission involving the bisphenol A moiety is a major decomposition mechanism. osti.gov
Table 2: General Thermal Decomposition Stages for DETDA-Cured Polymers
| Polymer System | Approximate Onset Temperature (°C) | Primary Decomposition Mechanism |
|---|---|---|
| Polyurethane | 200 - 300 °C | Dissociation and scission of urethane linkages |
| Epoxy Resin (DGEBA-based) | > 300 °C | Scission of C-O ether bonds and breakdown of bisphenol A moiety |
Note: Specific temperatures can vary significantly based on the exact formulation, heating rate, and atmosphere. deakin.edu.auosti.govosti.gov
Applications of Diethyltoluenediamine in Polymer Chemistry and Materials Science
Polyurethane and Polyurea Elastomer Systems
DETDA is a widely utilized component in the formulation of polyurethane and polyurea elastomers due to its ability to impart a range of desirable properties, from enhanced mechanical strength to improved processing characteristics.
Chain Extension in Elastomer Synthesis
In the synthesis of polyurethane and polyurea elastomers, DETDA serves as a highly effective chain extender. chemicalbook.comnbinno.comgoogle.com Chain extenders are low molecular weight compounds with two active hydrogen atoms that react with isocyanate groups, thereby increasing the polymer chain length and building molecular weight. chinayaruichem.com The reaction between DETDA and isocyanate prepolymers is rapid, contributing to the formation of the "hard segment" of the elastomer, which is crucial for developing its physical and mechanical properties. atamanchemicals.com This rapid reaction is particularly advantageous in processes requiring fast cycle times. gantrade.com DETDA's liquid form and low viscosity make it easy to handle and process at room temperature. wikipedia.orgchemicalbook.com
Enhancement of Mechanical Properties and Thermal Stability of Polymers
The incorporation of DETDA into polyurethane and polyurea formulations leads to a significant improvement in the mechanical and dynamic properties of the resulting polymers. chemicalbook.com Materials formulated with DETDA exhibit enhanced tensile strength, tear resistance, hardness, and elasticity. gantrade.comdeakin.edu.au The aromatic nature of DETDA contributes to the formation of a rigid and stable hard segment within the polymer matrix, which in turn improves the thermal stability and hydrolysis resistance of the elastomer. chemicalbook.com The resulting polymers are more resilient and capable of performing under demanding conditions. chemicalbook.com
Table 1: Comparative Mechanical Properties of Polyurethane Elastomers
| Curing Agent | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) | Hardness (Shore A) |
| DETDA | 429 | 716 | 89 | 50 |
| SBMDA | 269 | 1177 | 49 | 28 |
| DETDA/SBMDA (20/80) | 372 | 1019 | 67 | 40 |
This table presents a comparison of the mechanical properties of polyurethane elastomers cured with Diethyltoluenediamine (DETDA) versus N,N'-di(sec-butyl)-p-phenylenediamine (SBMDA) and a blend of the two. The data illustrates the significant enhancement in tensile strength, tear strength, and hardness imparted by DETDA.
Contributions to Reaction Injection Molding (RIM) Processes
DETDA is a key component in Reaction Injection Molding (RIM), a process used to manufacture complex, high-performance plastic parts. chemicalbook.comgantrade.com Its high reactivity with isocyanates allows for very short demold times, which significantly increases production efficiency. chemicalbook.comchinayaruichem.com The rapid curing facilitated by DETDA is essential for the high-speed nature of RIM, enabling the production of automotive parts, industrial components, and other intricate items with excellent surface quality and dimensional stability. chemicalbook.comtri-iso.com
Role in Spray Polyurea Coatings
In the field of protective coatings, DETDA is the standard chain extender used in aromatic spray polyurea systems. atamanchemicals.com Its fast reaction kinetics are critical for spray applications, where the coating must cure almost instantaneously upon application to a substrate. gantrade.com This rapid curing prevents sagging on vertical surfaces and allows for the quick application of multiple layers. chemicalbook.com Polyurea coatings formulated with DETDA are known for their exceptional durability, high abrasion resistance, chemical resistance, and excellent adhesion, making them suitable for demanding applications such as truck bed liners, secondary containment, and waterproofing membranes. atamanchemicals.comnbinno.com
Epoxy Resin Systems
DETDA also serves as a crucial component in epoxy resin systems, where it functions as a curing agent or hardener, contributing to the formation of highly cross-linked, durable thermosetting polymers. nbinno.comgantrade.com
The two primary amine groups of a DETDA molecule can react with four epoxy groups, creating a crosslinking center that enhances the thermal resistance of the cured epoxy, even when used with standard bisphenol A based resins. gantrade.com As an aromatic amine, DETDA's reaction rate with epoxy resins is slower than that of aliphatic amines, which provides a longer working time or "potlife" for processing. wikipedia.org This characteristic is advantageous in applications such as adhesives, sealants, and coatings where more time is needed for application and assembly. wikipedia.org
Epoxy systems cured with DETDA exhibit excellent mechanical properties, including high strength and toughness, as well as enhanced thermal stability and chemical resistance. gantrade.com These properties make them suitable for a wide range of demanding applications, including industrial flooring, protective coatings, composites, and electrical encapsulation. chemicalbook.com Research has shown that blends of DETDA with other curing agents, such as polyoxypropyleneamines, can yield epoxy systems with even higher impact strength compared to those cured with DETDA alone.
Table 2: Properties of Epoxy Resin Cured with Different Agents
| Property | DETDA | MDA |
| Tensile Strength (psi) | 13,000 | 17,000 |
| Flexural Modulus (psi) | 420,000 | 390,000 |
| Elongation (%) | 4.5 | 4.9 |
| Deflection Temperature (°C) | 160 | 169 |
This table compares the physical properties of an epoxy resin (Epon 828) cured with this compound (DETDA) versus 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MDA). The data highlights the comparable, and in some cases superior, performance characteristics imparted by DETDA.
Hardening and Crosslinking of Epoxy Resins
This compound (DETDA) serves as a highly effective curing agent, or hardener, for epoxy resins. chemicalbook.comchemicalbook.comchemceed.com The hardening process is a chemical reaction known as step-growth polymerization, where the amine groups of the DETDA molecule react with the epoxide (or oxirane) rings of the epoxy monomer. nih.gov This reaction is fundamental to transforming the low-viscosity liquid resin into a hard, insoluble, and infusible three-dimensional thermosetting polymer. chemicalbook.com
The curing mechanism involves the nucleophilic attack of the active hydrogen atoms on the primary amine groups of DETDA on the carbon atoms of the epoxide ring, leading to the ring opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine still possesses an active hydrogen and can subsequently react with another epoxide group. nih.govthreebond.co.jp Because each DETDA molecule contains two primary amine groups, each with two active hydrogens, a single DETDA molecule can theoretically react with up to four epoxide groups. This tetra-functionality allows DETDA to act as a potent crosslinking center, connecting multiple epoxy polymer chains together. gantrade.com
The result of these reactions is the formation of a dense, covalently bonded, three-dimensional network. nih.gov The structural characteristics of DETDA, particularly the presence of ethyl groups on the aromatic ring, influence its reactivity. gantrade.com These electron-donating groups can increase the reactivity of the amine groups, which affects the kinetics of the curing process. gantrade.comdeakin.edu.au Studies comparing the reactivity of various aromatic diamines have shown that the reaction rate of the primary amine in DETDA is greater than that of amines like 4,4′-diaminodiphenylsulfone (DDS). deakin.edu.auresearchgate.net This reactivity allows for efficient curing and network formation, which is crucial for developing the final properties of the material. gantrade.comchinayaruichem.com
Impact on Mechanical Performance of Cured Epoxies
The use of this compound as a curing agent significantly influences the mechanical properties of the final cured epoxy thermoset. The rigid aromatic structure of DETDA, combined with the high crosslink density it promotes, results in materials with excellent strength and stiffness. chemicalbook.comtheoremchem.com
Tensile Strength and Elongation Properties
Epoxy systems cured with DETDA typically exhibit high tensile strength, a measure of the maximum stress a material can withstand while being stretched before breaking. researchgate.net Research comparing DETDA with other aromatic amine curing agents, such as methylenedianiline (MDA), shows that DETDA can produce comparable tensile strength values. gantrade.com For instance, an epoxy resin cured with DETDA demonstrated a tensile strength of 11,000 psi. gantrade.com The elongation properties, which describe the material's ductility, are also defined by the curing agent. In the same system, an elongation at break of 4.9% was recorded, indicating a relatively rigid material, which is characteristic of densely cross-linked thermosets. gantrade.com
Elastic Modulus and Shear Strength
The elastic modulus (or tensile modulus) is a measure of a material's stiffness. Epoxy networks cured with DETDA are characterized by a high elastic modulus, reflecting the rigidity imparted by the aromatic diamine structure. researchgate.net A reported tensile modulus for a DETDA-cured system was 380,000 psi, with a corresponding flexural modulus of 390,000 psi. gantrade.com These high values indicate that the material resists elastic deformation when a load is applied. Shear strength, the ability of a material to resist forces that cause its internal structure to slide against itself, is another critical mechanical property that is enhanced by the robust network formed during curing with DETDA. researchgate.net
Impact Strength Enhancements
Impact strength measures a material's ability to withstand a sudden applied load or shock. While highly cross-linked epoxy systems are often brittle, the choice of curing agent plays a role in the material's toughness. Epoxies cured with DETDA have shown respectable impact resistance. In a comparative study, the Izod impact strength of a DETDA-cured epoxy was 0.4 ft-lb/in, a value identical to that achieved with the commonly used curing agent MDA, demonstrating its efficacy in producing durable materials. gantrade.com
| Property | Cured with DETDA | Cured with MDA |
|---|---|---|
| Tensile Strength (psi) | 11,000 | 11,200 |
| Tensile Modulus (psi) | 380,000 | 420,000 |
| Elongation (%) | 4.9 | 4.5 |
| Flexural Strength (psi) | 18,000 | 17,000 |
| Flexural Modulus (psi) | 390,000 | 420,000 |
| Izod Impact (ft-lb/in) | 0.4 | 0.4 |
Thermal Properties and High-Temperature Performance of Cured Systems
The thermal stability and high-temperature performance of epoxy resins are critically dependent on the curing agent used. This compound is known to impart excellent thermal properties to cured systems, making them suitable for applications where resistance to elevated temperatures is required. chemicalbook.comchemicalbook.com
A key indicator of a polymer's high-temperature performance is its glass transition temperature (Tg). epotek.comepotek.com The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. epotek.com A high Tg is desirable for structural applications at elevated temperatures. Aromatic amines like DETDA are specifically used to achieve high glass transition temperatures in epoxy thermosets. digitallibrarynasampe.org The rigid aromatic rings within the DETDA molecule restrict the mobility of the polymer chains, and the high crosslink density it creates requires more thermal energy to induce the transition from the glassy to the rubbery state. researchgate.net
Another important measure of thermal performance is the heat deflection temperature (HDT), which indicates the temperature at which a polymer deforms under a specified load. For an epoxy system cured with DETDA, a heat deflection temperature of 169°C has been reported, underscoring its capability for high-temperature applications. gantrade.com This performance is comparable to, and in some cases exceeds, that of systems cured with other aromatic amines like MDA, which had a reported HDT of 160°C in the same study. gantrade.com This robust thermal stability is a direct consequence of the stable, highly cross-linked network formed during the curing reaction with DETDA. chemicalbook.comresearchgate.net
| Curing Agent | Deflection Temperature (°C) |
|---|---|
| DETDA | 169 |
| MDA | 160 |
Microstructural Characterization of Cured Epoxy Networks
The macroscopic mechanical and thermal properties of an epoxy thermoset are a direct reflection of its microscopic network structure. The use of this compound as a curing agent fundamentally defines the architecture of this network. The reaction between DETDA and epoxy monomers creates a densely cross-linked, three-dimensional structure. nih.gov
As a tetra-functional molecule in the context of epoxy reactions, each DETDA unit acts as a junction point, or a crosslinking center, from which multiple polymer chains radiate. gantrade.com This leads to a high crosslink density—a measure of the number of crosslinks per unit volume of the material. A higher crosslink density generally results in a stiffer, more rigid material with a higher glass transition temperature, as observed in DETDA-cured systems.
Development of Novel Epoxy Vitrimers and Recyclable Systems
This compound (DETDA) is a well-established curing agent for traditional epoxy thermosets, creating robust, covalently cross-linked networks with high thermal and mechanical stability. While these properties are advantageous for many applications, the permanent nature of these cross-links renders the resulting materials non-recyclable. In the development of advanced recyclable polymer systems, such as vitrimers, DETDA-cured epoxies serve as a critical benchmark for performance comparison.
Vitrimers are a class of polymers that exhibit the mechanical properties of thermosets at their service temperature but can be reprocessed and recycled like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds. Research into novel epoxy vitrimers often contrasts their properties with those of conventional, non-recyclable epoxy systems to validate their performance. For instance, a study by Luzuriaga and coworkers developed a novel epoxy vitrimer utilizing 4-aminophenyl disulfide (AFD) as a dynamic hardener. To evaluate its efficacy, the thermal and mechanical properties of the vitrimer were compared against a reference epoxy material cured with DETDA, which lacks the dynamic disulfide linkage. gantrade.com This comparison demonstrated that the vitrimer possessed performance comparable to the traditional DETDA-cured thermoset, highlighting its potential as a viable, recyclable substitute for conventional epoxy systems. gantrade.com
Curing Kinetics of Epoxy/Diamine Systems with DETDA
The curing kinetics of epoxy resins with amine hardeners like DETDA are of fundamental importance for controlling the manufacturing process and determining the final properties of the material. As an aromatic amine, DETDA's reaction rate with epoxy groups is slower than that of aliphatic amines, which provides a longer working time or "pot life" for processing, a crucial factor in applications like adhesives, sealants, and coatings. wikipedia.org The curing process involves the reaction of the amine groups of DETDA with the epoxide rings of the resin, leading to the formation of a highly cross-linked polymer network. theoremchem.com
The reaction is complex and is influenced by several factors, including temperature, stoichiometry, and the specific chemical structures of both the epoxy resin and the curing agent. The process is characterized by gelation, where the viscosity of the system increases sharply as a polymer network forms, and vitrification, where the reaction slows down as the glass transition temperature of the curing material approaches the cure temperature.
Non-isothermal Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing kinetics of epoxy systems. In this method, a sample of the uncured epoxy-amine mixture is heated at a constant rate, and the heat flow associated with the exothermic curing reaction is measured.
Studies on epoxy oligomers based on diglycidyl ether of bisphenol A (DGEBA) polymerized with a liquid aromatic diamine mixture predominantly composed of DETDA isomers (DETDA 80) have utilized dynamic DSC scans to characterize the cure process. researchgate.net By performing scans at various heating rates (e.g., 5, 10, 15, and 20°C/min), key kinetic parameters can be determined. The total heat of the curing reaction (ΔHT), which is proportional to the total number of bonds formed, is measured from the area under the exothermic peak in the DSC thermogram. researchgate.net This value is crucial for calculating the extent of conversion (α) at any given time or temperature. Dynamic DSC scans also allow for the determination of characteristic temperatures of the curing process, such as the onset temperature (Tonset), the peak temperature (Tp), and the end temperature (Tend) of the reaction. researchgate.net
Table 1: Characteristic Curing Temperatures for DGEBA/DETDA 80 System from Dynamic DSC Data derived from studies on DGEBA/DETDA 80 systems.
| Heating Rate (°C/min) | Tonset (°C) | Tp (°C) | Tend (°C) | ΔHT (J/g) |
| 5 | 158 | 189 | 260 | 390 |
| 10 | 171 | 201 | 268 | 382 |
| 15 | 179 | 209 | 273 | 367 |
| 20 | 184 | 216 | 278 | 340 |
The curing reaction between epoxy resins and primary amines like DETDA is widely recognized as an autocatalytic process. researchgate.net The initial reaction involves the addition of a primary amine to an epoxy group, which forms a secondary amine and a hydroxyl group (-OH). This newly formed hydroxyl group then acts as a catalyst, accelerating subsequent reactions between the epoxy groups and both primary and secondary amines.
This autocatalytic behavior is a key feature of the curing kinetics. At the beginning of the reaction, when the concentration of hydroxyl groups is low, the reaction rate is slow. As the reaction proceeds, the concentration of hydroxyl groups increases, leading to a significant acceleration of the cure rate. arxiv.org This results in a characteristic sigmoidal shape in the conversion vs. time curve for isothermal cures and a reaction peak in DSC thermograms where the maximum reaction rate occurs at an intermediate degree of conversion, not at the beginning. researchgate.netarxiv.org Kinetic models used to describe the DGEBA/DETDA system often incorporate terms to account for both the non-catalyzed and the autocatalyzed reaction pathways to accurately predict the curing behavior. researchgate.net
The reactivity of an aromatic amine curing agent is significantly influenced by the type and position of substituent groups on the benzene (B151609) ring. In DETDA, the presence of two ethyl groups and one methyl group has a profound effect on its curing kinetics compared to other aromatic diamines like 4,4′-diaminodiphenylsulfone (DDS) or dimethylthiotoluenediamine (DMTDA).
Table 2: Relative Reactivity of Primary and Secondary Amines in Different Curing Agents Based on kinetic studies of various diamines with the same epoxy resin.
| Curing Agent | Primary Amine Reactivity Order | Secondary Amine Reactivity Order |
| This compound (DETDA) | 1st (Highest) | 1st (Highest) |
| 4,4′-Diaminodiphenylsulfone (DDS) | 2nd | 3rd (Lowest) |
| Dimethylthiotoluenediamine (DMTDA) | 3rd (Lowest) | 2nd |
Advanced Composite Materials
Application in Aerospace Composites
Epoxy resins are extensively used as matrix materials in high-performance fiber-reinforced composites for the aerospace industry due to their excellent mechanical properties, thermal stability, and chemical resistance. chemicalbook.comresearchgate.net DETDA is used as a curing agent for epoxy systems in these demanding applications. gantrade.com Formulations based on resins like diglycidyl ether of bisphenol F (DGEBF) cured with DETDA are candidates for structural components in aircraft and spacecraft. researchgate.netchemicalbook.comresearchgate.net
The processing of these composites requires carefully controlled curing cycles to ensure the formation of a fully cross-linked network, which is essential for achieving the desired final properties. chemicalbook.comresearchgate.net The thermo-mechanical properties of the DETDA-cured epoxy evolve significantly during this process. Molecular Dynamics (MD) modeling and experimental validation are used to predict properties such as mass density, shrinkage, elastic moduli, and yield strength as a function of the degree of cure for DGEBF/DETDA systems. chemicalbook.com This detailed understanding of property evolution is critical for optimizing manufacturing processes, minimizing residual stresses, and ensuring the integrity and reliability of the final composite part in aerospace applications. chemicalbook.com The resulting composites exhibit the high strength, durability, and thermal resistance required to withstand the harsh operating conditions of aerospace environments. gantrade.comchemicalbook.com
Utilization in Carbon-Based Molecular Sieve and Carbon Nanotube Production
The application of this compound extends to the production of sophisticated carbon materials, where it serves as a precursor component.
Carbon-Based Molecular Sieve Production
DETDA is used in the synthesis of precursor polymers for creating carbon molecular sieve (CMS) membranes. Specifically, it is used as a diamine monomer in the creation of certain polyimides. These polyimide precursors are then subjected to a high-temperature pyrolysis process. During pyrolysis, the polymer structure is carbonized, forming a rigid, porous carbon material with a precisely controlled pore size distribution. This microporous structure allows the material to function as a molecular sieve, capable of separating gas molecules based on size and adsorption kinetics. The properties of the final CMS membrane are influenced by the initial polymer structure, where DETDA plays a foundational role.
Carbon Nanotube Applications
While this compound is studied in the context of carbon nanotube (CNT) applications, its direct role in the primary synthesis methods of CNTs—such as arc discharge, laser ablation, or chemical vapor deposition—is not prominently documented. Instead, its utility is found in the creation of polymer-CNT composites. As a curing agent for epoxy resins or a chain extender in polyurethanes, DETDA helps to form a robust polymer matrix. Carbon nanotubes can be dispersed within this matrix to enhance the composite's mechanical, thermal, and electrical properties. DETDA's function is to cure the matrix material that encapsulates the nanotubes, rather than to participate in the synthesis of the nanotubes themselves.
Coatings and Adhesives Applications
This compound is extensively used as a curing agent and chain extender in the formulation of high-performance coatings and adhesives. chemicalbook.comchemicalbook.com Its function is central to developing strong, durable, and chemically resistant polymer systems, particularly polyurethanes, polyureas, and epoxies. chemicalbook.comnbinno.com
As a chain extender in polyurethane and polyurea systems, DETDA reacts with isocyanate groups. chemicalbook.com This reaction rapidly builds polymer chain length and creates hard segments, contributing significantly to the material's final properties. nbinno.com This is especially valuable in spray-applied polyurea coatings, where its fast reaction rate allows for rapid curing, enabling the formation of a protective, seamless layer suitable for harsh environments. nbinno.com
In epoxy resin formulations, DETDA functions as a curing agent, promoting the cross-linking of epoxy groups to form a rigid, thermosetting polymer network. chemicalbook.com Epoxy systems cured with DETDA exhibit excellent adhesion, high mechanical strength, and superior thermal and chemical resistance. chemicalbook.comnbinno.com These characteristics make them ideal for demanding applications such as industrial floor coatings, protective linings, and structural adhesives. nbinno.com
The table below summarizes the key functions of DETDA in these applications.
| Application | Polymer System | Function of DETDA | Resulting Properties |
| Coatings | Polyurethane, Polyurea | Chain Extender, Curing Agent | High durability, Fast cure time, Chemical resistance, Abrasion resistance |
| Coatings | Epoxy Resins | Curing Agent | Excellent adhesion, High mechanical strength, Thermal stability |
| Adhesives | Epoxy Resins | Curing Agent | Strong bonding, Chemical resistance, Toughness |
| Adhesives | Polyurethane | Chain Extender | Flexibility, High bond strength |
Function as an Intermediate in Organic Syntheses
Beyond its direct use in polymer formulations, this compound serves as a valuable chemical intermediate, or building block, for the synthesis of other organic molecules. chemicalbook.com In this capacity, it is a starting material that undergoes further chemical reactions to produce a variety of specialized chemical products. google.com The traditional synthesis of DETDA itself involves the alkylation of toluenediamine (TDA) with ethylene (B1197577) under conditions of high temperature and pressure in the presence of a catalyst. google.com
As an intermediate, DETDA is used in the manufacturing of:
Pesticides: Where its chemical structure is incorporated into more complex molecules designed for agricultural applications. chemicalbook.com
Dyes: Serving as a precursor for certain colorants. chemicalbook.com
Antioxidants: Used in the production of antioxidants for industrial oils, lubricants, rubber, and plastics. chemicalbook.comgoogle.com
Polyurethane Raw Materials: Acting as a precursor for other components used in polyurethane chemistry. google.com
The role of DETDA as an intermediate is critical for producing these and other fine chemicals where its aromatic diamine structure is a required component of the final product's molecular architecture.
Structure Activity Relationship Sar Studies of Diethyltoluenediamine
Correlation of Molecular Structure with Reactivity and Performance
The performance of Diethyltoluenediamine (DETDA) in polymer applications is intrinsically linked to its molecular architecture. As an aromatic diamine, its reactivity is governed by the two amino groups attached to a substituted toluene (B28343) ring. chemicalbook.comguidechem.com DETDA is utilized extensively in reaction injection molding (RIM), as well as in polyurethane and polyurea elastomer formulations, because its structure allows for rapid curing and the development of robust material properties. wikipedia.orgchinayaruichem.com
The two ethyl groups on the aromatic ring of DETDA play a pivotal role in modulating its reactivity. These alkyl groups are electron-donating, which increases the electron density on the aromatic ring. gantrade.com This inductive effect enhances the nucleophilicity of the amine groups, making them more reactive towards electrophiles, such as the isocyanate groups in polyurethane systems. gantrade.com This heightened reactivity contributes to the fast curing speeds for which DETDA is known. gantrade.comatamanchemicals.com
However, the ethyl groups also introduce significant steric hindrance around the amine functional groups. chinayaruichem.com This steric bulk moderates the reaction rate compared to less substituted aromatic diamines like Toluenediamine (TDA). chinayaruichem.com The reaction speed of DETDA with polyurethane prepolymers is noted to be several times faster than that of Dimethylthiotoluenediamine (DMTDA) and approximately 30 times faster than 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA). chinayaruichem.com This moderated yet high reactivity is advantageous in industrial processes like RIM and spray polyurea applications, allowing for short demolding times and high initial strength. wikipedia.orgchinayaruichem.com
| Curing Agent | Relative Reactivity with Isocyanates | Key Structural Features |
| This compound (DETDA) | High (approx. 30x faster than MOCA) | Two ethyl groups (electron-donating, steric hindrance) gantrade.comchinayaruichem.com |
| Dimethylthiotoluenediamine (DMTDA) | Lower than DETDA | Two methylthio groups |
| 4,4'-Methylenebis(o-chloroaniline) (MOCA) | Low | Chloro-substitution (electron-withdrawing), sterically hindered chinayaruichem.com |
| 4,4'-Methylenedianiline (B154101) (DDM) | Very High | Unsubstituted amine groups, high activity chinayaruichem.com |
Commercial DETDA is not a single compound but a mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. researchgate.net The specific ratio of these isomers significantly influences the curing kinetics and the final properties of the polymer network. The spatial arrangement of the amine groups relative to the ethyl and methyl substituents affects their accessibility and reactivity. nih.gov
| Isomer | Typical Concentration Range (%) |
| 3,5-Diethyltoluene-2,4-diamine | 75.5 – 81.0 researchgate.net |
| 3,5-Diethyltoluene-2,6-diamine | 18.0 – 20.0 researchgate.net |
The difference in the substitution pattern between the 2,4- and 2,6-isomers leads to variations in the reactivity of the amine groups. This isomeric composition affects the rate of polymer chain growth and cross-linking, which in turn dictates the final material properties. For instance, the glass transition temperature (Tg), a critical measure of a polymer's thermal performance, is influenced by the crosslink density and chain rigidity imparted by the specific DETDA isomer ratio. Studies on epoxy systems cured with DETDA have shown that the final Tg can reach values around 204°C, depending on the curing conditions and isomeric blend. The different geometric arrangements of the isomers can also affect the molecular packing and chain orientation within the polymer, influencing mechanical properties such as modulus and strength. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical approaches used to establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. mdpi.com In the context of DETDA, QSAR models can be developed to predict its reactivity in polymerization reactions and the performance characteristics of the resulting materials, thereby guiding material design and optimization. nih.govdrugdesign.org These models translate molecular structure into numerical descriptors that can be correlated with toxicological or physicochemical properties. mdpi.comnih.gov
Predictive models for DETDA focus on forecasting its behavior as a curing agent. By analyzing data from techniques like Differential Scanning Calorimetry (DSC), phenomenological kinetic models can be developed to describe the curing behavior of systems such as Diglycidyl ether of bisphenol-A (DGEBA)/DETDA. researchgate.net These models correlate the extent of the reaction with time and temperature, allowing for the prediction of key processing parameters. researchgate.net
For instance, empirical models have been established to correlate resin viscosity with both temperature and the extent of the reaction. researchgate.net Such models are invaluable for simulating manufacturing processes like Resin Transfer Molding (RTM), ensuring proper mold-filling before the resin viscosity becomes too high. researchgate.net The development of these predictive models helps to optimize curing cycles and control the final properties of the thermoset polymer. digitellinc.com
Computational chemistry provides powerful tools for in-depth SAR analysis at the molecular level. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to investigate the electronic structure and dynamic behavior of DETDA and the polymers it forms. acs.orgresearchgate.net
DFT calculations can be used to determine thermodynamic parameters, atomic charges, and reaction energy barriers, offering insights into the reactivity of different DETDA isomers. acs.org This information helps to explain the kinetic differences observed experimentally.
Molecular Dynamics simulations are used to model the cross-linking process and predict the thermomechanical properties of the final polymer network. researchgate.netdpi-proceedings.com By simulating the formation of bonds between DETDA and epoxy or isocyanate monomers, researchers can construct atomistic models of the cured polymer. researchgate.net These models can then be used to calculate properties such as mass density, volumetric shrinkage, bulk modulus, and glass transition temperature, showing a strong dependence on the stoichiometry and structure of the curing agent. dpi-proceedings.com These computational approaches validate experimental findings and provide a deeper understanding of the structure-property relationships that govern the performance of DETDA-cured polymers. researchgate.net
Analytical and Characterization Methodologies for Detda and Its Derived Materials
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of DETDA-based polymers and for tracking the chemical transformations that occur during polymerization.
In-situ Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time. nih.govnih.gov By monitoring the changes in the absorption of light in the UV and visible regions, it is possible to track the concentration of reactants, intermediates, and products that possess chromophores. nih.gov This method is particularly valuable for providing insights into the electronic structure of molecules involved in a reaction. nih.gov
In the context of DETDA, which is an aromatic diamine, its reactions with other compounds like epoxides or isocyanates can be monitored if the electronic structure of the aromatic ring is altered during the reaction, leading to a change in its UV-Vis spectrum. This allows for the investigation of reaction intermediates and the determination of kinetic parameters. nih.govresearchgate.net In-situ measurements are performed by placing the reaction mixture in a specialized cell within the spectrometer, allowing data to be collected as the reaction proceeds without disturbing the system. uu.nl While UV-Vis absorption bands can be broad, advanced data analysis techniques can help deconvolve complex spectra to track individual species. nih.govnih.gov
Table 1: Application of In-situ UV-Vis Spectroscopy for Reaction Analysis
| Parameter Monitored | Significance in DETDA Reactions |
|---|---|
| Reactant Concentration | Tracks the consumption of DETDA or co-reactants over time. |
| Intermediate Formation | Identifies transient species, providing insight into the reaction pathway. |
| Product Formation | Monitors the rate of polymer formation. |
| Kinetic Data | Allows for the calculation of reaction rates and orders. |
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and monitoring the progress of polymerization reactions involving DETDA. mdpi.comresearchgate.net The principle is based on the absorption of infrared radiation by specific molecular vibrations. By tracking the intensity of absorption bands corresponding to reactant functional groups and product linkages, the extent of the reaction can be quantified. nih.gov
When DETDA is used as a curing agent for epoxy resins, FTIR can monitor the disappearance of the epoxy group (oxirane ring) absorption band (typically around 915 cm⁻¹) and the N-H stretching bands of the amine groups in DETDA (around 3200-3400 cm⁻¹). Simultaneously, the appearance and growth of hydroxyl (-OH) groups (broad band around 3400 cm⁻¹) and C-N stretching vibrations (around 1295-1310 cm⁻¹) indicate the progression of the curing reaction. nih.gov This non-destructive method allows for real-time, in-situ monitoring of the curing process. researchgate.net
Table 2: Key FTIR Absorption Bands for Monitoring DETDA-Epoxy Polymerization
| Wavenumber (cm⁻¹) | Functional Group | Change During Polymerization |
|---|---|---|
| 3350 - 3450 | N-H (Primary Amine) | Decreases |
| 3200 - 3300 | N-H (Secondary Amine) | Increases then Decreases |
| ~3400 (broad) | O-H (Hydroxyl) | Increases |
| ~1610 | N-H (Bending) | Changes |
| ~1295 | C-N (Aromatic Amine) | Changes/Shifts |
| ~915 | Epoxy Ring | Decreases |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of DETDA and the polymers derived from it. It provides precise information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). uomustansiriyah.edu.iqirisotope.com
¹H NMR (Proton NMR): This technique identifies the different types of non-equivalent protons in a molecule. uomustansiriyah.edu.iq In a DETDA-cured system, ¹H NMR can distinguish between the protons on the aromatic ring, the ethyl groups, and the methyl group. As the curing reaction proceeds, the chemical shift of the amine protons changes significantly, providing a means to track the conversion of primary amines to secondary and tertiary amines.
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, this technique provides a count of the non-equivalent carbon atoms in a molecule. wikipedia.orglibretexts.org The spectrum is often simpler and covers a much wider range of chemical shifts (~220 ppm), which minimizes signal overlap. libretexts.org For DETDA-based polymers, ¹³C NMR can clearly show the changes in the chemical environment of the carbon atoms attached to the nitrogen as the amine reacts, and the carbons of the co-reactant (e.g., epoxy or isocyanate). irisotope.com
Table 3: Representative Chemical Shifts (δ, ppm) in NMR Analysis of DETDA Systems
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.0 | Confirms aromatic structure, substitution pattern. |
| ¹H | Amine N-H | 3.0 - 5.0 | Monitors consumption of primary/secondary amines. |
| ¹H | Methylene (-CH₂ -CH₃) | 2.5 - 2.8 | Confirms ethyl group structure. |
| ¹³C | Aromatic C | 110 - 150 | Characterizes the carbon skeleton of the aromatic ring. |
| ¹³C | C -N (Aromatic) | 140 - 150 | Shift indicates changes in amine substitution. |
| ¹³C | Methylene (-C H₂-CH₃) | ~25 | Confirms ethyl group structure. |
Thermal Analysis Methods
Thermal analysis techniques are critical for determining the thermal properties of DETDA-derived polymers, which directly relate to their processing conditions and end-use performance.
Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing process and thermal transitions of thermosetting polymers. linseis.com The technique measures the difference in heat flow between a sample and a reference as a function of temperature or time. tainstruments.com For DETDA-cured systems, DSC provides several key pieces of information:
Curing Kinetics: The curing of thermosets is an exothermic process, which appears as a peak in the DSC thermogram. researchgate.net By performing scans at different heating rates (dynamic scans) or holding at a specific temperature (isothermal scans), one can determine the total heat of reaction (ΔH), which is proportional to the total number of bonds formed. The degree of cure (α) at any point can be calculated by comparing the heat evolved to the total heat of reaction. linseis.com This data is then used to model the reaction kinetics and determine parameters like activation energy (Ea). researchgate.net
Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nist.gov This transition is observed as a step-like change in the heat capacity in the DSC curve. ed.ac.uk The Tg is a critical property that depends on the degree of cure; it increases as the crosslink density increases. Monitoring Tg is therefore an effective way to assess the completion of the curing process. nist.gov
Table 4: Parameters Obtained from DSC Analysis of DETDA-Cured Polymers
| Parameter | Method of Determination | Significance |
|---|---|---|
| Heat of Reaction (ΔH) | Area under the exothermic cure peak. | Represents the total energy released during curing; used to calculate the degree of cure. linseis.com |
| Degree of Cure (α) | Ratio of heat released at a given time to the total heat of reaction. | Quantifies the extent of the polymerization reaction. |
| Glass Transition (Tg) | Midpoint of the step change in heat flow. ed.ac.uk | Indicates the transition from a glassy to a rubbery state; used to assess cure completion and service temperature. nist.gov |
| Activation Energy (Ea) | Analysis of dynamic scans at multiple heating rates (e.g., Kissinger method). researchgate.net | Characterizes the energy barrier for the curing reaction. |
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org It is the standard method for assessing the thermal stability of polymers. nih.gov When a DETDA-cured polymer is heated, it will eventually decompose, resulting in a loss of mass. libretexts.org
A TGA thermogram plots the percentage of initial mass remaining against temperature. From this curve, several important parameters can be extracted to define the material's thermal stability:
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often used as a practical indicator of the upper service temperature of the material. wikipedia.org
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).
Char Yield: The percentage of residual mass remaining at the end of the experiment, which can provide information about the material's flammability and the structure of the degradation products.
TGA can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative stability. eag.com
Table 5: Typical Data from TGA for Thermal Stability Assessment
| Parameter | Definition | Importance for DETDA Polymers |
|---|---|---|
| Tonset (5% mass loss) | Temperature at which 5% of the initial mass has been lost. | Defines the beginning of thermal degradation and limits for high-temperature applications. |
| Tmax | Temperature of the maximum rate of decomposition. | Indicates the point of greatest thermal instability. |
| Char Yield (%) | Percentage of mass remaining at a high temperature (e.g., 800 °C). | Relates to the polymer's tendency to form a thermally insulating char layer. |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of polymeric materials derived from Diethyltoluenediamine (DETDA). wikipedia.orgyoutube.com This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the complex modulus. wikipedia.org By varying the temperature or frequency, DMA provides critical insights into the material's properties, such as its glass transition temperature (Tg), storage modulus (E'), and loss modulus (E''). wikipedia.orgyoutube.com
For polymers like polyurethanes and epoxies where DETDA is used as a chain extender or curing agent, DMA is essential for understanding their performance under dynamic conditions. innorad.deatamanchemicals.comnbinno.com The storage modulus represents the elastic response and the material's ability to store energy, while the loss modulus signifies the viscous response, or the energy dissipated as heat. youtube.com
A key application of DMA in analyzing DETDA-based polymers is the determination of the glass transition temperature (Tg). wikipedia.org The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a sharp decrease in the storage modulus and a peak in the loss modulus or the tan delta curve (the ratio of loss modulus to storage modulus). wikipedia.orginnorad.de DETDA is known to contribute to high Tg values in cured polymers, which enhances their thermal resistance. For example, Diglycidyl ether of bisphenol A (DGEBA) epoxy systems cured with DETDA can exhibit Tg values around 204°C.
DMA is also used to study the effects of polymer composition on dynamic properties. For instance, the molecular weight of polyols, the type of isocyanate, and the crosslink density in DETDA-based polyurethanes all influence the storage and loss moduli. innorad.de These analyses help material scientists and engineers to tailor the formulation of DETDA-based polymers to meet the specific dynamic requirements of applications such as automotive parts, industrial components, and coatings. nbinno.comnih.govpbipolymer.com
Table 1: Key Viscoelastic Parameters Determined by DMA
| Parameter | Description | Significance for DETDA-based Polymers |
|---|---|---|
| Storage Modulus (E') | Measures the stored elastic energy; represents the stiffness of the material. | Indicates the load-bearing capacity and rigidity of the cured polyurethane or epoxy. youtube.com |
| Loss Modulus (E'') | Measures the energy dissipated as heat; represents the viscous component. | Relates to the damping characteristics and heat buildup in dynamic applications. youtube.com |
| Tan Delta (δ) | The ratio of Loss Modulus to Storage Modulus (E''/E'). | The peak of the tan delta curve is often used to determine the glass transition temperature (Tg) and indicates the material's damping ability. innorad.de |
| Glass Transition Temp (Tg) | The temperature range where the polymer transitions from a glassy to a rubbery state. | A critical parameter for determining the service temperature range of DETDA-cured materials; higher Tg often implies better thermal stability. wikipedia.org |
Chromatographic Techniques for Composition and Purity Analysis
Chromatographic techniques are indispensable for analyzing the composition and ensuring the purity of industrial chemicals like DETDA.
High Performance Liquid Chromatography (HPLC) is a primary analytical method used for the separation, identification, and quantification of the components in a mixture. sigmaaldrich.com For this compound, which is typically a liquid mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, HPLC is crucial for quality control.
The separation of these isomers is important as their relative concentrations can influence the reactivity and the final properties of the polymers in which they are used. Reversed-phase HPLC is a common mode used for this purpose. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the DETDA isomers. Detection is commonly performed using a Photo Diode Array (PDA) or a UV detector set at a wavelength where the aromatic diamines exhibit strong absorbance, such as 240 nm or 280 nm.
The quantification of each isomer is achieved by comparing the peak areas from the sample chromatogram to those of certified reference standards of known concentrations. irsst.qc.ca This allows for the precise determination of the purity and the isomer ratio of the DETDA product. The method can be validated for specificity, precision, accuracy, and linearity to ensure reliable and reproducible results. researchgate.net Such analysis is vital for manufacturers to ensure batch-to-batch consistency and to meet the stringent performance requirements for high-performance applications like Reaction Injection Molding (RIM) and spray polyurea elastomers. nbinno.comgantrade.com
Microscopic and Surface Characterization
Microscopic and surface characterization techniques are vital for understanding the relationship between the microstructure of DETDA-derived materials and their macroscopic properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of polymers at the micro and nanoscale. pressbooks.pubazooptics.commdpi.com SEM provides detailed images of the surface topography, while TEM allows for the examination of the internal structure of ultra-thin samples. azooptics.comlibretexts.org
In the context of DETDA-based polymers, SEM is used to study the surface features of coatings, the fracture surfaces of mechanically tested samples, and the phase morphology of polymer blends. azom.com For example, in polyurethane elastomers where DETDA acts as a chain extender, SEM can reveal the microphase separation between the hard segments (formed by the isocyanate and DETDA) and the soft segments (derived from the polyol). This morphology is critical to the material's mechanical properties. azom.com For polymer samples, which are often non-conductive, a thin coating of a conductive material like gold is typically applied before SEM analysis to prevent charging artifacts. libretexts.org
TEM offers higher resolution than SEM and is used to investigate the finer details of the internal structure, such as the size and distribution of nanoparticles in a DETDA-cured epoxy composite or the domain structure in block copolymers. azooptics.comoaepublish.com The preparation of extremely thin specimens (typically 50-100 nm) is a critical and challenging step for TEM analysis of polymers. youtube.com Advanced techniques like cryo-electron microscopy can be employed to minimize damage to the polymer structure from the electron beam. oaepublish.com Both SEM and TEM provide invaluable visual information that correlates the molecular architecture, influenced by DETDA, with the final material's performance. azom.comresearchgate.net
When DETDA is used in the synthesis of porous materials, such as polymers that may serve as catalyst supports, the characterization of their pore structure is essential. Argon (Ar) and Nitrogen (N₂) physisorption are standard techniques for this purpose. clays.org These methods involve measuring the amount of gas adsorbed onto a material's surface at cryogenic temperatures (77 K for N₂ and 87 K for Ar) as a function of relative pressure. clays.orgrutgers.edu
The resulting adsorption-desorption isotherm provides data to calculate key pore structure parameters, including:
BET Specific Surface Area: Named after Brunauer, Emmett, and Teller, this value represents the total surface area of the material available for interaction with gases.
Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: Provides information on the range of pore sizes and their relative abundance. rutgers.edu
Nitrogen at 77 K has traditionally been the most common adsorbate for surface area and pore size analysis. clays.org However, Argon at 87 K is now recommended by IUPAC as the standard for characterizing microporous materials, as it offers certain advantages. researchgate.net The choice between N₂ and Ar can be significant, as N₂ has a quadrupole moment that can lead to specific interactions with surface functional groups, potentially affecting the accuracy of the results for certain materials. researchgate.net Methods like the Barrett-Joyner-Halenda (BJH) analysis or more advanced approaches based on Density Functional Theory (DFT) are used to calculate the pore size distribution from the isotherm data. rutgers.edu This characterization is critical for catalytic applications, where the surface area and pore structure dictate the accessibility of active sites and, consequently, the catalyst's efficiency.
Mechanical Testing for Material Performance Evaluation
Mechanical testing is fundamental to evaluating the performance of materials derived from DETDA and ensuring they meet the requirements for their intended applications. nbinno.comchemicalbook.com These tests provide quantitative data on properties such as strength, elasticity, and toughness.
Tensile testing is one of the most common methods, often performed according to standards like ASTM D412 or ASTM D638. pleiger.commearthane.com In this test, a standardized specimen (often dumbbell-shaped) is subjected to a controlled pulling force until it fails. pleiger.comescoplastics.com Key properties measured include:
Tensile Strength: The maximum stress the material can withstand before breaking. escoplastics.com
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility. gantrade.com
Modulus of Elasticity: A measure of the material's stiffness.
Tear strength testing measures the material's resistance to the propagation of a tear. pleiger.com Different specimen geometries, such as Die C, are used to determine the force required to tear the material. pleiger.com
The inclusion of DETDA as a curing agent or chain extender significantly enhances the mechanical properties of polyurethanes and epoxy resins. nbinno.comnbinno.com For instance, epoxy resins cured with DETDA exhibit high tensile and flexural strength. In polyurethanes, DETDA contributes to excellent tear strength and elongation. gantrade.comnbinno.com The data obtained from these tests are crucial for material selection, design engineering, and quality control. pleiger.comescoplastics.com
Table 2: Comparative Mechanical Properties of Epoxy Resins Cured with DETDA and MDA
| Property | Epoxy Cured with DETDA | Epoxy Cured with MDA |
|---|---|---|
| Tensile Strength (psi) | ~11,000 | ~11,000 |
| Elongation (%) | 4.9 | 4.5 |
| Flexural Modulus (psi) | ~390,000 | Not specified |
| Deflection Temperature (°C) | 169 | 160 |
(Data sourced from reference )
Table 3: Mechanical Properties of a Polyurethane Elastomer with Varying DETDA Content
| DETDA eq% | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |
|---|---|---|---|---|
| 10 | 28 | 269 | 1177 | 49 |
| 20 | 40 | 372 | 1019 | 67 |
| 33 | 50 | 429 | 716 | 89 |
| 40 | 52 | 430 | 649 | 98 |
(Data represents DETDA as a co-curative in a spray coating formulation, sourced from reference gantrade.com)
Tensile, Shear, and Impact Strength Measurements of Cured Polymers
Research findings consistently demonstrate that DETDA is an effective curing agent for enhancing the mechanical properties of both epoxy and polyurethane/polyurea systems. johnson-fine.comtheoremchem.com In epoxy resins, DETDA promotes the formation of a densely cross-linked network, resulting in materials with excellent mechanical strength and thermal stability. nbinno.com
Detailed studies comparing DETDA with other amine curing agents, such as 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MDA), highlight its competitive performance. For instance, when used to cure an epoxy resin like Epon 828, DETDA yields comparable tensile and flexural strength to MDA, with a slightly higher elongation percentage, indicating improved ductility. The impact strength, as measured by the Izod test, is identical for both curing agents, demonstrating DETDA's ability to produce tough, impact-resistant materials. gantrade.com
| Property | DETDA | MDA |
| Tensile Strength (psi) | 11,000 | 11,200 |
| Tensile Modulus (psi) | 380,000 | 420,000 |
| Flexural Strength (psi) | 18,000 | 17,000 |
| Flexural Modulus (psi) | 390,000 | 420,000 |
| Elongation (%) | 4.9 | 4.5 |
| Izod Impact (ft-lb/in) | 0.4 | 0.4 |
| Deflection Temperature (°C) | 169 | 160 |
| Data sourced from a comparative study of Epoxy Epon 828 cured with DETDA versus MDA. gantrade.com |
Further characterization of DETDA-cured epoxy systems provides specific values for their mechanical performance under standardized testing protocols. For an epoxy resin with an epoxy equivalent weight (EEW) of 180–190 g/eq, curing with DETDA (specifically Primacure® DETDA 80) produces a rigid material with high tensile strength and significant impact resistance. tri-iso.com The Charpy impact resistance value of 25 kJ/m² underscores the material's ability to absorb energy from a sudden blow. tri-iso.com
| Property | Test Method | Value |
| Tensile Modulus | ISO 527 | 2890 MPa |
| Tensile Strength | ISO 527 | 70 MPa |
| Elongation at break | ISO 527 | 2.26 % |
| Critical stress intensity factor K1C | ISO 13586-1 | 0.58 MPa*m¹/² |
| Fracture energy G1C | - | 177 J/m² |
| Charpy impact resistance | ISO 179 | 25 kJ/m² |
| Heat deflection temperature | ISO 75 | 175 °C |
| Typical properties of an epoxy resin (EEW 180–190 g/eq) cured with Primacure® DETDA 80. tri-iso.com |
In addition to epoxy systems, DETDA is a crucial component in polyurea and polyurethane elastomers, where it acts as a chain extender. chemicalbook.comchemball.com The formulation, particularly the ratio of active hydrogen equivalent to the epoxy or isocyanate equivalent, significantly influences the final mechanical properties. chinayaruichem.com Studies on polyurea have shown that the presence of aromatic chain extenders like DETDA is critical for achieving optimal hydrogen bonding, which in turn leads to the best mechanical properties. mdpi.com The replacement of DETDA with aliphatic chain extenders can lead to a decrease in the tensile strength of the resulting polyurea. mdpi.com
Toxicological and Environmental Fate Research
Investigation of Genotoxicity and Mutagenicity
The genotoxic and mutagenic potential of Diethyltoluenediamine, an aromatic amine, has been a subject of scientific inquiry, often yielding different results between laboratory-based cell studies and whole-organism studies.
Research into the genotoxicity of aromatic amines frequently reveals a notable disparity between in vitro (test tube or cell culture) and in vivo (whole animal) study outcomes. In vitro assays, such as the Ames test which uses bacteria to test for gene mutations, often show positive results for aromatic amines, indicating mutagenic potential. daneshyari.comnih.gov This is particularly true when a metabolic activation system (like liver S9 fraction) is included, suggesting that metabolites of these compounds are the ultimate mutagens. daneshyari.com
However, subsequent in vivo tests, like the micronucleus assay which assesses chromosomal damage in the bone marrow of rodents, may yield negative or only weakly positive results for the same compounds. coresta.orgnih.gov This discrepancy is often attributed to the complex detoxification mechanisms present in a living organism that are not replicated in a simplified in vitro system. nih.gov In vivo, the body can metabolize and excrete potentially harmful substances more efficiently, which may reduce the concentration of reactive metabolites reaching the DNA in target cells. nih.gov While specific comparative studies on this compound are not extensively detailed in readily available literature, the patterns observed with structurally similar aromatic amines, such as 2,4-diaminotoluene (B122806) (a hepatic carcinogen), suggest that DETDA would likely exhibit similar in vitro positive results that may not fully translate to strong in vivo genotoxicity due to metabolic and detoxification processes.
Table 1: Comparison of Genotoxicity Testing Methods
| Test Type | Method | Endpoint Measured | Common Findings for Aromatic Amines |
|---|---|---|---|
| In vitro | Ames Test | Gene mutations in bacteria | Often positive with metabolic activation daneshyari.comnih.gov |
| In vitro | Chromosomal Aberration Assay | Structural chromosomal damage in cultured mammalian cells | Can show positive results nih.gov |
| In vivo | Micronucleus Assay | Chromosomal damage in bone marrow cells of rodents | Often negative or weakly positive, showing discrepancy with in vitro results coresta.orgnih.gov |
This table is interactive. Click on the headers to sort the data.
The toxicity of this compound is closely linked to its metabolism. Aromatic amines, as a class of compounds, are known to undergo metabolic activation to become reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. researchgate.net
The primary metabolic pathways for aromatic amines involve two key enzymatic processes:
N-hydroxylation: This is an oxidation reaction, often catalyzed by cytochrome P450 enzymes in the liver, that adds a hydroxyl group to the nitrogen atom of the amine. longdom.org The resulting N-hydroxy metabolites are often unstable and can be further converted to highly reactive nitrenium ions. researchgate.net
N-acetylation: This is a conjugation reaction where an acetyl group is transferred to the amine. This process is catalyzed by N-acetyltransferase (NAT) enzymes. While acetylation is often a detoxification pathway, for some aromatic amines, the N-acetylated metabolite can also be a substrate for further activation. longdom.org
These reactive metabolites can form adducts with DNA, which, if not repaired, can lead to mutations during DNA replication. The formation of these reactive intermediates is considered a critical step in the initiation of chemical carcinogenesis by aromatic amines. researchgate.net While specific metabolic studies on this compound are limited in publicly available research, its structural similarity to other toluenediamines suggests it would follow these general metabolic activation pathways.
Occupational Exposure Research and Health Effects
In industrial settings, particularly in the production of polyurethane and other polymers, workers may be exposed to this compound. nih.govmdpi.comresearchgate.net Research in this area focuses on understanding exposure routes, the biological effects of exposure, and methods for assessing and mitigating health risks.
The primary routes of occupational exposure to this compound are through inhalation of vapors or aerosols and dermal (skin) contact with the liquid substance. mdpi.comresearchgate.net In the polyurethane foam industry, for example, DETDA may be present in the air and on surfaces. nih.govnih.gov
Several methodologies are employed to assess worker exposure:
Air Sampling: This involves collecting air samples from the worker's breathing zone to measure the concentration of airborne DETDA. nih.govmdpi.com This data is often compared to occupational exposure limits (OELs) where they exist.
Biological Monitoring (Biomonitoring): This method assesses the internal dose of a chemical by measuring the substance or its metabolites in biological samples such as urine or blood. nih.gov For related compounds like toluene (B28343) diisocyanate (TDI), the corresponding diamine (toluenediamine or TDA) is measured in the urine of workers as a biomarker of exposure. nih.gov A similar approach could be applied to monitor DETDA exposure.
Surface Wipe Sampling: This technique is used to measure the amount of contamination on surfaces in the workplace, which can indicate the potential for dermal exposure.
Table 2: Occupational Exposure Assessment Methods
| Method | Description | Application for DETDA |
|---|---|---|
| Air Sampling | Measurement of airborne concentrations of a substance in the breathing zone of a worker. nih.govmdpi.com | To quantify inhalation exposure to DETDA vapors and aerosols. |
| Biological Monitoring | Analysis of biological samples (e.g., urine) for the presence of the chemical or its metabolites. nih.gov | Measurement of DETDA or its metabolites in urine to assess internal dose from all exposure routes. |
| Surface Wipe Sampling | Wiping a defined area of a surface to collect and analyze for chemical contamination. | To evaluate the potential for dermal contact with DETDA on workplace surfaces. |
This table is interactive. Click on the headers to sort the data.
Exposure to this compound can lead to various health effects. One of the notable acute effects of exposure to some aromatic amines is methemoglobinemia. nih.gov This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. nih.govnih.gov This leads to a functional anemia and tissue hypoxia. nih.gov
The mechanism involves the metabolic activation of the aromatic amine to intermediates that can directly or indirectly oxidize hemoglobin. While the parent amine may not be the primary oxidizing agent, its metabolites, such as N-hydroxy derivatives, can participate in redox cycling, generating reactive oxygen species that lead to methemoglobin formation.
Chronic exposure to aromatic amines is associated with an increased risk of cancer, particularly of the bladder. nih.gov The mechanism is believed to involve the metabolic activation of these compounds in the liver, followed by the transport of stable metabolites to the bladder, where they can be further activated to bind to the DNA of the bladder urothelial cells. researchgate.net
Health risk assessment in industrial settings is a systematic process to evaluate the potential for adverse health effects from workplace exposures. nih.govnih.gov This process generally involves four steps:
Hazard Identification: Determining the potential health effects of a substance. For DETDA, this would include its potential for genotoxicity, carcinogenicity, and acute effects like methemoglobinemia. nih.govnih.gov
Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse health effects.
Exposure Assessment: Quantifying worker exposure through methods like air sampling and biomonitoring. nih.govmdpi.com
Risk Characterization: Combining the hazard and exposure information to estimate the probability of adverse health effects in the exposed population. nih.gov
For chemical exposures, a quantitative risk assessment may involve calculating a Margin of Exposure (MOE), which compares the levels at which no adverse effects are observed in toxicological studies to the estimated worker exposure levels. epa.gov A sufficiently large MOE provides confidence that the risk is adequately controlled. Qualitative risk assessment models may also be used, which categorize risks based on the severity of the hazard and the likelihood of exposure. nih.gov
Degradation Pathways and Environmental Persistence of this compound (DETDA)
The environmental fate of this compound (DETDA) is governed by a combination of biotic and abiotic degradation processes. While specific comprehensive studies on the complete degradation pathways and environmental half-life of DETDA are limited in publicly available literature, its chemical structure as an aromatic amine provides insights into its likely behavior in soil and water systems. Aromatic amines, in general, are known to be susceptible to degradation, although their persistence can be influenced by various environmental factors.
Factors that influence the persistence and movement of a contaminant within and across environmental media include its physical and chemical properties, as well as site-specific environmental conditions like climate and topography. mdpi.com For instance, the degradation of chemicals in the environment can occur through processes like hydrolysis, photolysis, and biotic degradation. wur.nl The rate of these processes is affected by temperature, pH, and the presence of microorganisms. wur.nlunit.no
While detailed studies on DETDA's degradation are not widely available, research on the structurally similar compound N,N-diethyl-m-toluamide (DEET) indicates that it degrades at a moderate to rapid rate in surface waters and soil, with a half-life measured in days to weeks. nih.gov Multimedia environmental fate modeling for DEET predicts that it is primarily retained in receiving waters (approximately 79%) or soil (approximately 21%). nih.gov Given the structural similarities, it is plausible that DETDA follows similar degradation patterns, although specific rates and pathways may differ.
The persistence of chemicals in the environment is a critical factor in assessing their potential long-term impact. For some persistent organic pollutants, the half-life in soil can range from 20 to 100 days. fao.org The toxicokinetics of 2,4- and 2,6-toluenediamine (TDA), compounds related to DETDA, have shown a two-phase elimination pattern in urine, with a slower second phase possibly related to the release of TDA from adducts in the body. nih.gov This suggests that while initial degradation may occur, some metabolites or adducted forms might persist for longer periods.
Chemical Recycling Strategies for DETDA-Cured Epoxy Thermosets
Epoxy thermosets cured with this compound (DETDA) are known for their robust mechanical properties and thermal stability, which also makes them challenging to recycle. gantrade.com Due to the highly cross-linked nature of these materials, traditional recycling methods are often ineffective. Research has therefore focused on chemical recycling strategies to depolymerize the thermoset, allowing for the recovery of valuable monomers and reinforcing fibers. These strategies primarily involve the cleavage of C-N and C-O bonds within the polymer network. nih.gov
Several chemical recycling methods have been explored for amine-cured epoxy resins, which are applicable to DETDA-cured systems. These methods include acid digestion, solvent-based depolymerization, and catalytic degradation.
Acid Digestion:
Acid digestion, particularly using a mixture of acetic acid and hydrogen peroxide, has been shown to be an effective method for dissolving amine-cured epoxy resins at atmospheric pressure and relatively low temperatures (around 110°C). usc.eduwpmucdn.com This oxidative digestion process can achieve complete dissolution of the resin, allowing for the recovery of reinforcing fibers. usc.edu Research on general amine-cured epoxies has shown that the aromatic structures of the epoxy can be preserved during this process, and the decomposed matrix can potentially be reused. wpmucdn.com For instance, the recovered matrix residue has been demonstrated to act as a catalyst in the curing of virgin anhydride-based epoxy formulations. wpmucdn.com While specific data for DETDA-cured epoxies is not detailed in the available literature, the general principles of C-N bond cleavage via acid digestion are applicable. mdpi.com One study on various amine-cured epoxies demonstrated that the dissolution rate is influenced by both the chemical reaction rate and the diffusion rate of the acid into the polymer matrix. usc.edu
Solvent-Based Depolymerization:
The use of solvents, often at elevated temperatures and pressures, is another strategy for the chemical recycling of epoxy thermosets. For anhydride-cured epoxies, a pre-treatment with dichloromethane (B109758) (DCM) to swell the resin, followed by degradation with diethylenetriamine (B155796) (DETA) at 130°C, resulted in rapid degradation through amination of the ester bonds. mdpi.com For amine-cured epoxies, which are more chemically resistant, systems like an acetic acid/AlCl3 mixture have been used to cleave C-N bonds at 180°C. mdpi.com Another approach involves the use of supercritical fluids, such as water and alcohols, which can enhance the decomposition of the polymer network. mdpi.com A study on a bio-based epoxy resin demonstrated successful chemical recycling using an aqueous solution of acetic acid at 80°C, followed by neutralization to precipitate the cleaved epoxy resin. nih.gov The molecular mass of the recycled polymer was found to be dependent on the initial cure degree of the thermoset. nih.gov
Catalytic Degradation:
Catalytic methods offer the potential for more selective and efficient depolymerization of epoxy thermosets under milder conditions. Research has explored the use of various catalysts to target specific bonds within the epoxy network. For example, a potassium tert-butoxide (KOtBu)-mediated strategy has been developed for the depolymerization of amine-cured epoxy resins, which cleaves both C-O and C-N bonds. nih.gov This method has shown high yields of monomer recovery from model thermoplastic epoxy amines and significant recovery from thermoset substrates. nih.gov Another study demonstrated the use of a heteropolyacid catalyst in a water medium at temperatures between 270°C and 350°C to depolymerize a DGEBA/EDA epoxy resin, yielding phenol (B47542), p-isopropylphenol, and bisphenol-A as the main products. sci-hub.box The addition of the catalyst was found to enhance the rate of depolymerization and increase the yield of bisphenol-A. sci-hub.box Catalytic aerobic depolymerization has also been investigated as a method to preserve reinforcing fibers in their original alignment. rsc.org
The following table summarizes the general conditions and findings for the chemical recycling of amine-cured epoxy thermosets, which are expected to be broadly applicable to DETDA-cured systems.
| Recycling Strategy | Reagents/Catalysts | Temperature (°C) | Time | Key Findings |
| Acid Digestion | Acetic acid, Hydrogen peroxide | ~110 | 1 - 4 hours | Effective for complete dissolution of amine-cured epoxies. usc.edu Aromatic structures of the epoxy can be preserved. wpmucdn.com |
| Solvent-Based | Acetic acid, AlCl3 | 180 | 6 hours | Cleavage of C-N bonds in amine-cured epoxies. mdpi.com |
| Solvent-Based | Acetic acid (75% v/v aq.) | 80 | 90 minutes | Successful recycling of a bio-based epoxy. nih.gov |
| Catalytic | Potassium tert-butoxide (KOtBu) | 140 - 160 | Not Specified | Cleavage of C-O and C-N bonds with high monomer recovery from model systems. nih.gov |
| Catalytic | Heteropolyacid, Water | 270 - 350 | 20 - 350 minutes | Enhanced depolymerization rate and yield of bisphenol-A. sci-hub.box |
Future Research Directions and Innovations in Diethyltoluenediamine
The versatility and performance of Diethyltoluenediamine (DETDA) as a chain extender and curing agent have established it as a crucial component in the polyurethane and epoxy resin industries. Ongoing research and development are paving the way for new formulations, applications, and synthesis methods that promise to enhance its properties and expand its utility into new technological frontiers. Future research is focused on improving performance, increasing sustainability, and integrating DETDA into the next generation of advanced materials.
Q & A
Q. What are the key structural features of DETDA isomers, and how do they influence physicochemical properties?
DETDA exists as 2,4- and 2,6-isomers, with the 2,6-isomer being symmetrical, leading to distinct ionization behaviors. The Henderson-Hasselbalch equation (pKa ~2.5–5.3) can predict ionization ratios, which affect solubility and bioavailability . Structural differences also influence metabolic pathways; for example, 2,4-DETDA forms a single acetylation product, while 2,6-DETDA may exhibit different reactivity due to symmetry .
Q. What experimental models are suitable for studying DETDA absorption and distribution?
Male Sprague Dawley rats (10–12 weeks old, 159–211 g) are commonly used. Key steps include:
- Fasting : 16-hour pre-dose fasting to minimize gastric interference .
- Administration : Oral gavage with isotope-labeled DETDA (e.g., 179 pmol/kg) using Hamilton syringes .
- Tissue sampling : Liver DNA extraction and liquid scintillation counting to assess covalent binding .
- Controls : DNA-free samples to filter non-specific binding .
Q. How does DETDA function as a chain extender in polyurethane synthesis?
DETDA reacts with isocyanates to form urea/urethane linkages, influencing cross-linking density. Methods to quantify efficiency include:
Q. What are the primary metabolic pathways of DETDA in mammalian systems?
DETDA undergoes acetylation (e.g., 2,4-diacetylamino-3,5-diethyltoluene formation) and covalent binding to DNA. Key methodologies:
- Radioisotope tracing : Using [³H]-DETDA to track urinary/fecal excretion .
- Competitive binding assays : Ethacure displaces DETDA from DNA for quantification via Millipore filtration .
Advanced Research Questions
Q. How can contradictions between mutagenicity and carcinogenicity data for DETDA isomers be resolved?
The 2,4-TDA isomer (structurally related to DETDA) is carcinogenic but negative in Salmonella/microsome tests, while 2,6-TDA is non-carcinogenic but mutagenic . To resolve this:
Q. What computational methods predict DETDA’s impact on polymer thermal properties?
Molecular dynamics (MD) simulations can model cross-linked epoxy-DETDA systems. Key steps:
- Forcefield parameterization : Use ReaxFF for reactive dynamics .
- Thermal conductivity : Simulate phonon transport; results align with experimental values (0.2–0.3 W/m·K) .
- Elastic properties : Correlate cross-linking degree (DoC) with Young’s modulus via stress-strain simulations .
Q. How can covalent binding of DETDA to DNA be experimentally distinguished from non-specific interactions?
- Competitive displacement : Ethacure (5 mg/mL) displaces DETDA from DNA, enabling quantification via Millipore filtration and scintillation counting .
- Control experiments : DNA-free samples filter non-specific binding; background subtraction is critical .
- Dose escalation : Higher isotope doses (e.g., 4.41 pCi/pmol) improve signal-to-noise ratios in low-binding scenarios .
Q. What isomer-specific effects does DETDA exhibit in biological systems?
- 2,4-DETDA : Higher hepatic DNA binding due to asymmetric reactivity .
- 2,6-DETDA : Symmetry reduces metabolic activation, leading to lower covalent adduct formation .
- Analytical methods : HPLC with chiral columns or NMR to resolve isomer-specific metabolites .
Q. How can researchers enhance detection sensitivity for DETDA-DNA adducts in low-dose exposure studies?
Q. What role does DETDA play in modulating epoxy resin thermal expansion?
DETDA increases cross-linking density, reducing thermal expansion coefficients. Methodological validation includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
